

An In-Depth Technical Guide to the Chemical Properties of N-Nitroso-Furosemide

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Compound of Interest

Compound Name: *N-nitroso-furosemide*

Cat. No.: *B13425972*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso-furosemide is a nitrosamine impurity of the potent diuretic drug, furosemide. As a member of the cohort of concern for mutagenic impurities, understanding its chemical properties is of paramount importance for risk assessment and control in pharmaceutical products. This technical guide provides a comprehensive overview of the known chemical and physical properties of **N-nitroso-furosemide**, detailed experimental protocols for its analysis, and an exploration of its mechanism of formation and potential genotoxicity.

Introduction

Furosemide is a widely prescribed loop diuretic used to treat edema and hypertension.[1] The presence of a secondary amine in the furosemide structure creates the potential for the formation of **N-nitroso-furosemide**, a nitrosamine drug substance-related impurity (NDSRI).[1] [2] Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic effects.[1] Consequently, regulatory bodies worldwide require stringent control of these impurities in pharmaceutical products. This guide consolidates the available technical information on **N-nitroso-furosemide** to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the risks associated with this impurity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-nitroso-furosemide** is presented below. Due to its status as a pharmaceutical impurity, much of the publicly available data is computed or provided by commercial suppliers of analytical standards.

Table 1: Chemical and Physical Properties of **N-Nitroso-Furosemide**

Property	Value	Source
IUPAC Name	4-chloro-2-[(furan-2-ylmethyl) (nitroso)amino]-5-sulfamoylbenzoic acid	[3]
CAS Number	2708280-93-5	[4]
Molecular Formula	C ₁₂ H ₁₀ ClN ₃ O ₆ S	[5]
Molecular Weight	359.74 g/mol	[6]
Appearance	Yellow Solid	[3]
Solubility	Soluble in Methanol, Acetonitrile, Water, DMSO.	[7][8]
XLogP3 (Computed)	1.3	[5]
Storage Conditions	Store at 2-8 °C in a well-closed container.	[7]

Note: Some properties, such as pKa and melting point, are not readily available in the public domain and would likely require experimental determination.

Spectroscopic Data

Characterization of **N-nitroso-furosemide** is typically performed using a combination of spectroscopic techniques. While full spectra are often proprietary, suppliers of the reference standard confirm that the following data are available upon purchase.[8]

- ¹H-NMR (Proton Nuclear Magnetic Resonance): Conforms to the structure.

- Mass Spectrometry (MS): Conforms to the structure.
- Infrared Spectroscopy (IR): Data available.
- Thermogravimetric Analysis (TGA): Data available.

The mass spectra of N-nitroso compounds often exhibit characteristic fragmentation patterns, including the loss of the nitroso group ($\bullet\text{NO}$, 30 Da) or hydroxyl radical ($\bullet\text{OH}$, 17 Da) from the molecular ion.^[9]

Experimental Protocols

Synthesis of N-Nitroso-Furosemide

The formation of **N-nitroso-furosemide** occurs through the reaction of the secondary amine in furosemide with a nitrosating agent, typically under acidic conditions.^[10] A general laboratory-scale synthesis can be performed as follows:

Protocol: Nitrosation of Furosemide

- **Dissolution:** Dissolve furosemide in a suitable organic solvent.
- **Acidification:** Cool the solution in an ice bath and add a slight molar excess of a strong acid (e.g., hydrochloric acid) dropwise.
- **Nitrosation:** While maintaining the low temperature, add a slight molar excess of an aqueous solution of a nitrosating agent (e.g., sodium nitrite) dropwise with vigorous stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, quench any excess nitrosating agent. Extract the **N-nitroso-furosemide** into an appropriate organic solvent.
- **Purification:** Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired **N-nitroso-furosemide**.

Disclaimer: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, and reaction time, should be optimized for safety and yield.

Analytical Detection and Quantification

A sensitive and selective method for the detection and quantification of **N-nitroso-furosemide** in pharmaceutical samples is crucial. The following HPLC-MS/MS method has been reported.
[\[2\]](#)

Protocol: HPLC-MS/MS Analysis of **N-Nitroso-Furosemide**

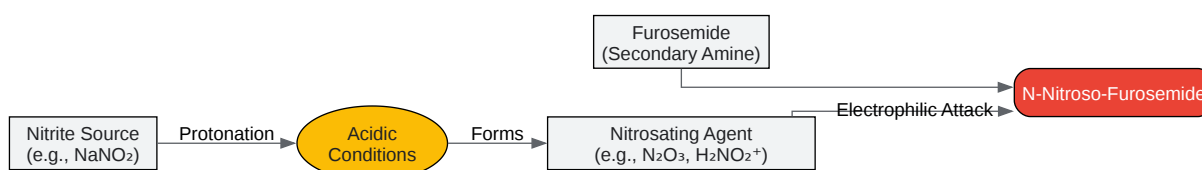
- Sample Preparation:
 - Accurately weigh and dissolve 1.00 mg of **N-Nitroso-Furosemide** reference standard in 1 mL of methanol in a 5 mL polypropylene tube to prepare a stock solution.
 - Prepare subsequent dilutions and the sample solution in a 50:50 (v/v) mixture of methanol and water.
 - For drug product analysis, aliquot a solution of furosemide (e.g., 20 mL of a 10 mg/mL solution) and dilute it with the methanol:water diluent.
 - Vortex the sample for 10-15 minutes.
 - Centrifuge the samples at 14,000 rpm at 5 °C.
 - Filter the supernatant through a 0.22 µm PVDF syringe filter.
 - Transfer the filtered sample to a glass autosampler vial for analysis.[\[2\]](#)
- Chromatographic Conditions:
 - Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
 - Mobile Phase A: 2 mM Ammonium Formate in water with 0.1 % Formic Acid
 - Mobile Phase B: 50:50 methanol:Acetonitrile with 0.1% Formic Acid
 - Gradient: A time-based gradient from 10% to 98% Mobile Phase B.

- Flow Rate: 0.5 mL/min
- Injection Volume: 5 μ L
- Temperature: 40 $^{\circ}$ C
- LC System: EXION LC 30 AD[2]
- Mass Spectrometric Conditions:
 - Detector: SCIEX 5500+
 - Detection: MS/MS
 - Q1 Mass (Da): 358.0
 - Q3 Mass (Da): 284.0[2]

Mechanism of Formation and Genotoxicity

Formation Pathway

The formation of **N-nitroso-furosemide** is a classic example of N-nitrosation of a secondary amine. This reaction is typically acid-catalyzed and involves the reaction of the unprotonated secondary amine of furosemide with a nitrosating agent, which is often formed from nitrite salts in acidic conditions.

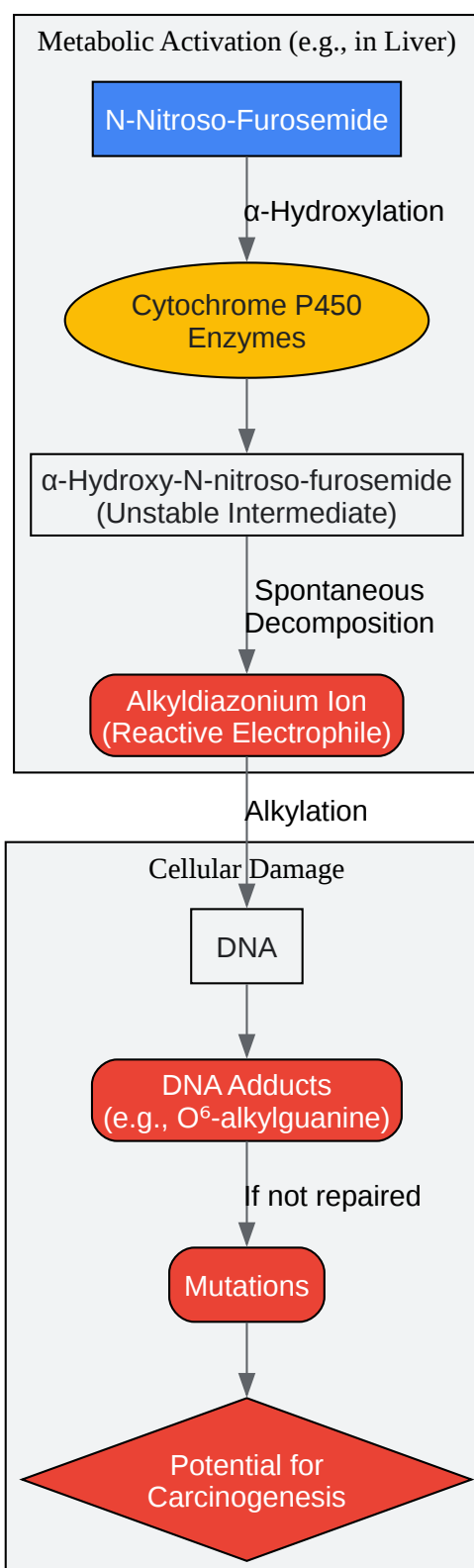


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Figure 1. Formation of **N-Nitroso-Furosemide**.

Genotoxicity Signaling Pathway

The genotoxicity of N-nitrosamines, including **N-nitroso-furosemide**, is generally understood to be mediated by their metabolic activation. This process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, leads to the formation of highly reactive electrophilic species that can damage DNA.[\[11\]](#)[\[12\]](#)



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Figure 2. Genotoxicity pathway of N-nitrosamines.

The metabolic activation begins with the enzymatic hydroxylation of the carbon atom alpha to the nitroso group.[13] This results in an unstable α -hydroxy-N-nitrosamine intermediate, which then undergoes spontaneous decomposition to yield a highly reactive alkyl diazonium ion.[11] This electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts.[14][15] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which is the molecular initiating event for carcinogenesis.[16]

Conclusion

N-nitroso-furosemide represents a critical impurity to monitor and control in furosemide-containing drug products. A thorough understanding of its chemical properties, formation pathways, and potential for genotoxicity is essential for ensuring patient safety. This guide provides a foundational resource for professionals involved in the development, manufacturing, and quality control of pharmaceuticals. Further experimental investigation into the specific physicochemical properties and biological activity of **N-nitroso-furosemide** is warranted to refine risk assessments and control strategies.

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